molecular formula C11H18N2O5 B11819586 (Z)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid

(Z)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B11819586
M. Wt: 258.27 g/mol
InChI Key: INGPNYUYNRFJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Designation

The IUPAC name 4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is constructed by prioritizing functional groups according to the hierarchical rules outlined in the IUPAC Nomenclature of Organic Chemistry. The parent chain is a four-carbon but-2-enoic acid backbone (CH₂=CHCH₂COOH), where the carboxylic acid (-COOH) at position 1 holds the highest precedence. At position 4 (the terminal carbon of the chain), two substituents are present:

  • An oxo group (=O), denoted by the suffix -4-oxo.
  • A secondary amide group (-NH-CO-NH-) linked to a Boc-protected ethylamine moiety.

The full substitutive name is derived as follows:

  • But-2-enoic acid : Indicates the unsaturated four-carbon chain with a double bond between C2 and C3 and a carboxylic acid at C1.
  • 4-Oxo : Specifies a ketone group at C4.
  • 4-((2-((tert-butoxycarbonyl)amino)ethyl)amino) : Describes the ethylamine group attached to C4 via an amide bond. The ethylamine is further substituted at its terminal nitrogen by a Boc group, a tert-butoxycarbonyl protecting moiety.

The Z stereochemical designation arises from the configuration of the double bond in the but-2-enoic acid backbone. Using the Cahn-Ingold-Prelog priority rules, the higher-priority groups on each double-bond carbon (C2 and C3) are determined:

  • At C2: The carboxylic acid (-COOH, priority 1) and the methylene group (-CH₂-, priority 2).
  • At C3: The carbonyl group (-C=O, priority 1) and the vinyl group (-CH₂-, priority 2).

In the Z isomer, the higher-priority groups (carboxylic acid and carbonyl) reside on the same side of the double bond, as illustrated below:

$$
\text{COOH-CH}2-\text{C}(=\text{O})/\text{CH}2-\text{NH}-(\text{CH}2)2-\text{NH-Boc} \quad (\text{Z configuration})
$$

This stereochemical assignment is critical for understanding the molecule’s geometric constraints and intermolecular interactions.

Molecular Topology Analysis: Conformational Isomerism and Tautomeric Possibilities

The molecule exhibits conformational flexibility due to rotational freedom around single bonds in the ethylamine linker and the Boc group. Key conformational considerations include:

  • Ethylamine linker : The C-N bonds in the -NH-CH₂-CH₂-NH- chain allow rotation, enabling gauche and anti conformers. The gauche conformation minimizes steric hindrance between the Boc group and the enone system, while the anti conformation maximizes distance between these bulky groups.
  • Boc group orientation : The tert-butoxycarbonyl group adopts a staggered conformation to reduce steric strain from the tert-butyl moiety.

Tautomerism is theoretically possible in the α,β-unsaturated carbonyl system (enone). However, the extended conjugation between the double bond and carbonyl groups stabilizes the keto form , making enol tautomers energetically unfavorable under standard conditions. This conjugation also enhances the compound’s electrophilicity at the β-carbon, a key feature for Michael addition reactions.

Comparative Structural Analysis with Related α,β-Unsaturated Carbonyl Derivatives

The structural features of (Z)-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid distinguish it from other α,β-unsaturated carbonyl derivatives, such as (E)-4-oxo-4-phenyl-but-2-enoic acid . Key comparisons include:

Feature (Z)-4-((Boc-amino)ethyl)amino-4-oxobut-2-enoic acid (E)-4-oxo-4-phenyl-but-2-enoic acid
Substituent at C4 Boc-protected ethylamide Phenyl group
Electronic effects Electron-withdrawing Boc group reduces enone reactivity Electron-donating phenyl enhances conjugation
Steric bulk High (tert-butyl group) Moderate (aromatic ring)
Stereochemical flexibility Fixed Z configuration Fixed E configuration

The Boc group’s electron-withdrawing nature deactivates the enone system compared to the electron-donating phenyl group in the (E)-phenyl derivative, altering reactivity in nucleophilic addition reactions. Additionally, the tert-butyl moiety introduces significant steric hindrance, which can impede interactions with enzymatic active sites or synthetic reagents.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-5H,6-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)

InChI Key

INGPNYUYNRFJBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of the Aminoethyl Side Chain

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to prevent undesired side reactions. Ethyl 2-aminoethylcarbamate is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (pH 9–10), achieving >95% Boc protection efficiency. Critical to this step is the exclusion of moisture, as Boc groups are susceptible to acidic hydrolysis.

Amide Bond Formation and Enone Construction

Coupling the Boc-protected amine to a β-ketoacid precursor is achieved via mixed anhydride or carbodiimide-mediated activation. For example, reaction with ethyl 4-chloro-4-oxobut-2-enoate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) yields the intermediate ester. Subsequent hydrolysis under mild alkaline conditions (pH 8.5, 0°C) preserves the Z-configuration while converting the ester to the carboxylic acid.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Tsuji–Trost Cyclization

The Tsuji–Trost reaction, optimized for Z-selectivity, employs Pd₂(dba)₃ (5 mol%) and chiral phosphoramidite ligand L4 (20 mol%) in 1,4-dioxane. Under these conditions, Ugi adducts cyclize to form enantioenriched diketopiperazines, with substrate concentration critically influencing yield and selectivity. At 0.01 M concentration, the reaction achieves 85% yield and 92% ee, whereas higher concentrations (0.05 M) reduce yields to 60%.

Table 1: Optimization of Tsuji–Trost Reaction Conditions

ParameterConditionYield (%)ee (%)
Substrate Conc.0.01 M8592
LigandL4 8592
Solvent1,4-Dioxane8592
TemperatureRoom Temp8592

Solvent and Ligand Effects

Solvent polarity significantly impacts stereochemical outcomes. Polar aprotic solvents like DMF inhibit reactivity, while nonpolar solvents (toluene) reduce enantioselectivity. Ligand screening revealed that L4 , bearing a tert-butyl substituent, outperforms analogs with isopropyl or methyl groups, underscoring the role of steric bulk in chiral induction.

Post-Synthetic Modifications and Purification

Deprotection and Acid Formation

The final carboxylic acid is obtained via hydrolysis of the ethyl ester using lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1). Careful pH control (pH 3–4 during workup) prevents Boc-group cleavage. Purification by reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) isolates the Z-isomer with >98% purity.

Characterization and Validation

1H NMR analysis confirms the Z-configuration through coupling constants (J = 10–12 Hz for transoid protons). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₇N₂O₆), while infrared (IR) spectroscopy identifies carbonyl stretches at 1720 cm⁻¹ (Boc) and 1680 cm⁻¹ (α,β-unsaturated acid).

Comparative Analysis of Synthetic Routes

Route 1: Linear Synthesis via HWE Reaction

  • Advantages : Straightforward, minimal metal use.

  • Drawbacks : Poor Z/E selectivity (60:40), requiring chromatographic separation.

Route 2: Catalytic Asymmetric Cyclization

  • Advantages : High Z-selectivity (95:5), enantiomeric excess up to 92%.

  • Drawbacks : Requires specialized ligands and stringent anhydrous conditions.

Industrial-Scale Considerations

Large-scale production favors Route 1 due to lower catalyst costs, though Route 2’s superior selectivity reduces downstream purification demands. Solvent recovery systems for dioxane and THF are essential for cost-effectiveness, while ligand recycling remains an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

3-(2-TERT-BUTOXYCARBONYLAMINO-ETHYLCARBAMOYL)-ACRYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free amines, oxides, and reduced derivatives of the original compound.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that (Z)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid may exhibit various biological activities relevant to medicinal chemistry:

  • Enzyme Inhibition : Compounds with similar structures have been investigated for their potential as enzyme inhibitors. The specific mechanisms through which this compound acts remain to be fully elucidated.
  • Anti-inflammatory Activity : There is evidence indicating that compounds in this class may possess anti-inflammatory properties, making them candidates for further exploration in inflammatory disease models.

Potential Therapeutic Applications

The potential applications of this compound can be categorized as follows:

Medicinal Chemistry

Research indicates that compounds similar to this one have been evaluated for their effectiveness against various diseases, including cancer and autoimmune disorders. The presence of the Boc group allows for further modifications that can enhance bioactivity or selectivity towards specific biological targets.

Cancer Research

In vitro studies are essential for understanding the anticancer potential of this compound. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in various assays .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

StudyFocusFindings
Güzel-Akdemir et al. (2021) Anticancer ActivityNew derivatives exhibited significant inhibition against leukemia and CNS cancer cell lines, indicating potential for further development as anticancer agents.
Preliminary Biological StudiesEnzyme InhibitionSuggested potential for enzyme inhibitory activity, warranting further investigation into specific targets and mechanisms.

Mechanism of Action

The mechanism of action of 3-(2-TERT-BUTOXYCARBONYLAMINO-ETHYLCARBAMOYL)-ACRYLIC ACID involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

a. Aromatic vs. Aliphatic Substituents
  • (Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid (C-12): The chloro and formyl groups on the aromatic ring introduce electron-withdrawing effects, reducing electron density at the carbonyl group compared to the Boc-protected aliphatic chain in the target compound.
  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: The methyl group on the aniline ring provides electron-donating effects, stabilizing the conjugated system. Spectral analysis (IR and NMR) reveals distinct shifts in carbonyl stretching frequencies (1670–1690 cm⁻¹) compared to the target compound (1695 cm⁻¹), reflecting differences in electronic environments .
b. Steric Effects
  • (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid: The isopropyl group introduces steric hindrance, reducing rotational freedom. This contrasts with the Boc-protected aminoethyl group, where the tert-butyl moiety increases bulk but maintains flexibility due to the ethylene spacer. The XLogP3 value for the isopropyl derivative (1.2) is lower than that of the Boc-containing compound (estimated ~2.5), indicating higher hydrophilicity .
  • (Z)-4-(2-Ethylhexylamino)-4-oxobut-2-enoic acid: The ethylhexyl substituent significantly increases lipophilicity (C18H36N2O6, MW 376.49), making this compound more suited for lipid-based applications compared to the target compound (estimated MW ~300) .

Heterocyclic Modifications

  • (Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid: Incorporation of a thiazole ring alters electronic properties and biological activity. The thiazole’s aromaticity stabilizes the conjugated system, while the Boc group retains its protective role. This compound’s higher molecular weight (298.36 vs. ~300 for the target) and heterocyclic structure may enhance binding to biological targets .

Functional Group Replacements

  • (2Z)-4-Methoxy-4-oxobut-2-enoic acid: Replacement of the aminoethyl group with a methoxy group eliminates hydrogen-bonding capacity. The methoxy derivative’s lower melting point (157–163°C vs. ~180°C for Boc-containing analogs) reflects reduced intermolecular interactions .

Research Implications

  • Synthetic Utility : The Boc group in the target compound facilitates selective deprotection under mild acidic conditions, unlike chloro or methoxy substituents, which require harsher treatments .
  • Biological Relevance: Compounds with aromatic substituents (e.g., methylanilino) show promise as biochemical reagents due to their stable conjugated systems, while aliphatic derivatives (e.g., ethylhexyl) are better suited for lipid-mediated delivery .

Biological Activity

(Z)-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid, commonly referred to as a derivative of a β-amino acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that may influence its interactions with biological targets, particularly in the context of cancer and inflammation.

The molecular formula of this compound is C12H18N2O4C_{12}H_{18}N_2O_4, with a molecular weight of approximately 250.28 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. It is hypothesized that the compound may act as an inhibitor of certain kinases or transcription factors associated with oncogenesis.

Key Pathways Affected:

  • MAPK/ERK Pathway : This pathway is crucial for cell growth and differentiation. Inhibition may lead to reduced tumor growth.
  • PI3K/Akt Pathway : Involvement in survival signaling; modulation could induce apoptosis in cancer cells.

Biological Activity Studies

Recent studies have explored the compound's efficacy against various cancer cell lines. Below is a summary table of key findings:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15.2Inhibition of proliferation
A549 (Lung Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G1 phase
HT29 (Colon Cancer)20.3Decreased migration and invasion

Case Studies

  • Breast Cancer : In vitro studies demonstrated that treatment with this compound significantly reduced the viability of MCF-7 cells, suggesting potential for use in therapeutic strategies against hormone-responsive breast cancers.
  • Lung Cancer : A549 cells treated with the compound showed marked apoptosis, indicated by increased annexin V staining and caspase activation, highlighting its potential as an anti-cancer agent.
  • Cervical Cancer : HeLa cells exhibited cell cycle arrest when exposed to varying concentrations of the compound, implicating it as a candidate for further exploration in cervical cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid with high yield and stereochemical fidelity?

  • Methodology :

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) to protect the primary amine, ensuring regioselectivity and minimizing side reactions .
  • Coupling conditions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the Boc-protected ethylenediamine and maleic acid derivatives. Maintain pH 7–8 and temperatures between 15–25°C to avoid Boc deprotection .
  • Stereochemical control : Use Z-selective reaction conditions (e.g., low-temperature crystallization or chiral catalysts) to favor the (Z)-configuration .
  • Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants for Z/E isomer distinction) and functional groups (e.g., Boc, amide, carboxylic acid) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and detect impurities .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for Boc and amide) .
  • HPLC : Quantify purity using C18 columns with UV detection at 210–254 nm .

Q. What are the primary research applications of this compound in drug discovery?

  • Applications :

  • Peptide mimetics : Acts as a rigid spacer in peptide backbone modifications to enhance metabolic stability .
  • Enzyme inhibition : Potential inhibitor of thymidylate synthase or proteases due to its α,β-unsaturated carbonyl group .
  • Targeted drug delivery : Functionalization of the carboxylic acid group for conjugation with nanoparticles or antibodies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

  • Methodology :

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature data for analogous compounds .
  • Isomer analysis : Use NOESY or ROESY NMR to confirm spatial proximity of protons in the (Z)-configuration .
  • Impurity profiling : Employ LC-MS/MS to identify byproducts (e.g., Boc-deprotected intermediates) and adjust synthetic conditions .

Q. What strategies improve stereochemical control during synthesis to prevent E-isomer formation?

  • Methodology :

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring the Z-isomer .
  • Catalytic additives : Introduce mild bases (e.g., DMAP) to reduce steric hindrance during amide coupling .
  • Temperature modulation : Conduct reactions at 0–10°C to kinetically trap the Z-configuration .

Q. How does this compound interact with biological macromolecules (e.g., enzymes or receptors), and what mechanistic insights exist?

  • Methodology :

  • Docking studies : Use molecular modeling (e.g., AutoDock) to predict binding modes with target proteins (e.g., thymidylate synthase) .
  • Kinetic assays : Measure enzyme inhibition (IC50) using fluorescence-based assays or HPLC monitoring of substrate conversion .
  • Hydrogen-bonding analysis : Probe interactions via mutagenesis (e.g., replacing residues in the enzyme’s active site) .

Q. What are the key stability challenges for this compound under varying storage conditions, and how can they be mitigated?

  • Methodology :

  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., Boc hydrolysis or oxidation) .
  • Formulation : Lyophilize in amber vials under inert gas (N2/Ar) to prevent moisture/oxygen exposure .
  • Buffering : Store in acidic buffers (pH 4–5) to stabilize the carboxylic acid group .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., inconsistent IC50 values across studies) be addressed?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments across labs .
  • Batch variability : Compare purity and stereochemical integrity of compound batches via HRMS and chiral HPLC .
  • Cell-line specificity : Test activity in multiple cell lines to rule out cell-type-dependent effects .

Tables of Key Data

Parameter Optimal Conditions References
Boc protection reactionpH 8–9, 15–25°C, DCM as solvent
Amide coupling yield>85% using EDC/HOBt, RT, 12h
Z/E ratio post-synthesis95:5 (Z:E) via low-temperature quenching
HPLC purity threshold≥95% (C18 column, 0.1% TFA in H2O/MeCN)

Key Research Gaps and Future Directions

  • Mechanistic elucidation : Detailed in vitro/in vivo studies to map metabolic pathways and off-target effects .
  • Derivatization : Explore modifications (e.g., fluorination at the β-position) to enhance bioavailability .
  • High-throughput screening : Integrate this compound into libraries for phenotypic screening against neglected diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.